molecular formula C6H13NO2 B072779 Aminocaproic acid CAS No. 1319-82-0

Aminocaproic acid

Cat. No. B072779
CAS RN: 1319-82-0
M. Wt: 131.17 g/mol
InChI Key: SLXKOJJOQWFEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminocaproic acid, also known as ε-aminocaproic acid or 6-aminohexanoic acid, is a non-proteinogenic amino acid. It is a derivative of the amino acid lysine, with the amino group located on the ε-carbon instead of the α-carbon. Aminocaproic acid is used in various scientific research applications due to its ability to inhibit fibrinolysis, the breakdown of blood clots.

Scientific Research Applications

Bone Healing and Osteogenesis

Aminocaproic acid, primarily known as an anti-fibrinolytic, shows promise in enhancing bone healing. Research indicates that it may influence osteoprogenitor cells during bone regeneration, leading to a shift from chondrogenic to osteogenic differentiation, which could result in stronger bone formation. This effect was observed in animal models, suggesting a potential new application for aminocaproic acid in bone healing processes (Bravo et al., 2018).

Antiviral Properties and Immune Response

Aminocaproic acid has demonstrated effectiveness in preventing and treating influenza and other acute respiratory viral infections. It seems to interact with the virus's life cycle, inhibiting proteolytic systems that the virus exploits for replication. This capability extends to reducing the severity of infections and possibly enhancing the immune response to these pathogens (Lozitsky et al., 2015).

Hemorrhage Control in Surgical Settings

In various surgical contexts, aminocaproic acid is used to control bleeding. It has been employed in cardiovascular surgery, showing efficacy in reducing bleeding and the need for blood transfusion. This application is based on its antifibrinolytic properties, which help maintain blood clot integrity during and after surgical procedures (Benfatti et al., 2010).

Veterinary Applications

Beyond human medicine, aminocaproic acid finds applications in veterinary settings. It has been used to treat degenerative myelopathy in dogs and manage bleeding disorders in exotic species like Asian elephants and Northern elephant seals. These uses leverage its antifibrinolytic properties to control bleeding in diverse animal species (Clatanoff, 2019; Kaye et al., 2016).

properties

IUPAC Name

6-aminohexanoic acid
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InChI

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)
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InChI Key

SLXKOJJOQWFEFD-UHFFFAOYSA-N
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Canonical SMILES

C(CCC(=O)O)CCN
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Molecular Formula

C6H13NO2
Record name aminocaproic acid
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DSSTOX Substance ID

DTXSID0020070
Record name Aminocaproic acid
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Molecular Weight

131.17 g/mol
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Physical Description

Water or Solvent Wet Solid, White solid; [HSDB] White crystalline solid; [MSDSonline], Solid
Record name Hexanoic acid, 6-amino-
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Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 3 ML OF WATER; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 505.0 mg/mL at 25 °C
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Mechanism of Action

Aminocaproic acid binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin. With NO activation of plasmin, there is a reduction in fibrinolysis. This consequently will reduce the amount of bleeding post surgery. Elevated plasma levels of lipoprotein(a) have been shown to increase the risk of vascular disease. Lipoprotein 9a)a has two components, apolipoprotein B-100, linked to apolipoprotein (a). Aminocaproic acid may change the conformation of apoliprotein (a), changing its binding properties and potentially preventing the formation of lipoprotein (a)., A COMPETITIVE INHIBITOR OF ACTIVATORS OF PROFIBRINOLYSIN &, TO LESSER EXTENT, OF FIBRINOLYSIN. AS A CONSEQUENCE, IT SUPPRESSES FORMATION OF FIBRINOLYSIN, AN ENZYME WHICH DESTROYS FIBRINOGEN, FIBRIN, & OTHER CLOTTING COMPONENTS., MICROCALORIMETRY AND UV AND IR SPECTROSCOPY WERE USED TO STUDY THE INTERMOLECULAR INTERACTIONS OF PLASMINOGEN AND PLASMIN WITH EPSILON-AMINOCAPROIC ACID (I) TO DETERMINE THE MECHANISM OF FIBRINOLYSIS INHIBITION. AT LOW DOSES, THE INHIBITORY EFFECT WAS DUE MAINLY TO BLOCKADE OF THE STAGE OF ACTIVATION OF PLASMINOGEN, WHEREAS THE EFFECTIVENESS OF HIGH CONCENTRATIONS OF I WAS ACHIEVED ALSO BY INACTIVATION OF THE ENZYMIC ACTIVITY OF PLASMIN.
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Product Name

Aminocaproic acid

Color/Form

FINE, WHITE, CRYSTALLINE POWDER, LEAVES FROM ETHER

CAS RN

60-32-2
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Melting Point

202-203 °C, 205 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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